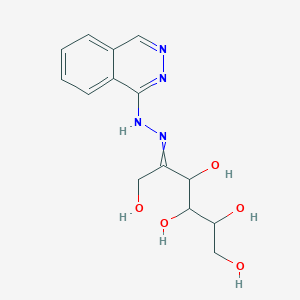

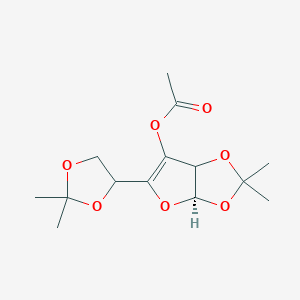

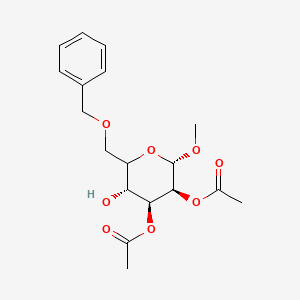

3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-erythrohexofuranen-(3)-ose

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of derivatives closely related to the target compound involves multiple steps, including acetonation, oxidation, and epoxidation, followed by basic cleavage of the epoxide. These methods have been applied to create essential intermediates in preparations for more complex molecules (Ezekiel et al., 1971). Another synthesis approach involves reactions with stabilized phosphorus ylides to produce α,β-unsaturated esters or enones, showcasing the compound's versatility in synthetic organic chemistry (Tronchet & Gentile, 1975).

Molecular Structure Analysis

X-ray diffraction methods have been employed to investigate the molecular structure of related compounds, revealing orthorhombic crystallization and providing detailed conformational data, such as the sofa and twist conformations of different rings within the molecules (Krajewski et al., 1984). Such analyses are crucial for understanding the 3D arrangement of atoms in these molecules and their potential interactions in various environments.

Chemical Reactions and Properties

Chemical reactions involving the compound and its derivatives can lead to a wide range of products, influenced by factors like the stereochemistry and the reactants' nature. For example, treatments with stabilized phosphorus ylides produce a mixture of geometrical isomers of α,β-unsaturated esters or enones, highlighting the compound's reactivity and the possibility of obtaining diverse chemical entities from it (Tronchet & Gentile, 1975).

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystallization behavior, are essential for understanding how this compound and its derivatives can be manipulated in the laboratory and applied in various contexts. The orthorhombic crystallization and specific conformational details, like the twist and sofa conformations, provide insight into the compound's solid-state characteristics and its potential interactions in solid forms or solutions (Krajewski et al., 1984).

Applications De Recherche Scientifique

Synthesis and Structural Modification

- The synthesis of hexofuranose derivatives and their functionalization at specific positions provide foundational methodologies for generating novel compounds. For instance, the action of acid on hexose derivatives has led to the synthesis of epithio-hexofuranoses, contributing to the exploration of new chemical spaces (Hughes & Todhunter, 2000).

- Syntheses involving acetylation and anhydro formation processes highlight the versatility of these compounds in creating diverse molecular architectures, as seen in the preparation of various anhydro-3-O-benzyl-alpha-D-ribofuranose and beta-D-lyxofuranose derivatives (Ning & Kong, 2001).

Functionalization for Metal Coordination

- Derivatives of glucose have been functionalized for transition metal coordination, presenting opportunities in the development of organometallic complexes. This has implications for potential applications in bioconjugate chemistry and materials science (Dumas et al., 2005).

Potential Antitumor and Antiviral Agents

- The efficient synthesis of nucleosides incorporating these derivatives as potential antitumor or antiviral agents showcases their application in medicinal chemistry. For example, modifications leading to 3-fluoro-5-thio-xylofuranosyl nucleosides of thymine, uracil, and 5-fluorouracil demonstrate their relevance in drug discovery (Tsoukala et al., 2007).

Building Blocks for Glycopeptide Libraries

- The acylation of sugars with N-(Z-alpha-aminoacyl)benzotriazoles under microwave irradiation to produce chiral O-(Z-alpha-aminoacyl) sugars illustrates their utility as convenient building blocks for the assembly of glycopeptide libraries. This application is significant for the development of novel therapeutics (Katritzky et al., 2007).

Unusual Acetolysis Products

- The isolation of a sultone as an unusual acetolysis product from methyl 5,6-di-O-acetyl-2,3-O-isopropylidene-β-L-gulofuranoside highlights the complexity and unpredictability of chemical reactions involving these derivatives, contributing to the understanding of reaction mechanisms and pathways (Craig & Stevens, 2011).

Propriétés

IUPAC Name |

[(3aR)-5-(2,2-dimethyl-1,3-dioxolan-4-yl)-2,2-dimethyl-3a,6a-dihydrofuro[2,3-d][1,3]dioxol-6-yl] acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20O7/c1-7(15)17-10-9(8-6-16-13(2,3)19-8)18-12-11(10)20-14(4,5)21-12/h8,11-12H,6H2,1-5H3/t8?,11?,12-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOIUJMXBARBXRG-YPXMJKPUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1=C(OC2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC1=C(O[C@H]2C1OC(O2)(C)C)C3COC(O3)(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-O-Acetyl-1,2:5,6-di-O-isopropylidene-alpha-D-erythrohexofuranen-(3)-ose | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[1-Deuterio-3-oxo-1-(2,3,5,6-tetradeuterio-4-nitrophenyl)butyl]-4-hydroxychromen-2-one](/img/structure/B1140498.png)

![(8S,13S,14S)-3-hydroxy-13-methyl-2,3,6,7,8,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-one](/img/structure/B1140504.png)